molecular formula C10H15NOS B8296083 Methyl-(3-methylsulfanylmethoxy-benzyl)-amine

Methyl-(3-methylsulfanylmethoxy-benzyl)-amine

Cat. No. B8296083
M. Wt: 197.30 g/mol
InChI Key: ZBWSCFRHVGUDFX-UHFFFAOYSA-N
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Patent
US07244738B2

Procedure details

Compound from step 3 (592 mg, 3.00 mmol) was dissolved in glacial acetic acid (4 mL) and cooled to 0° C. H2O2 (0.34 mL, 3.00 mmol) was added drop-wise. The mixture was allowed to stir for 6 h. The mixture was then diluted with CH2Cl2 and neutralized with K2CO3. The solids were filtered off. The filtrate was dried over Na2SO4 and concentrated in vacuo to give 640 mg (quant) of a yellow crystalline solid.
Quantity
592 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0.34 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][CH2:11][S:12][CH3:13])[CH:5]=1.[OH:14]O>C(O)(=O)C.C(Cl)Cl.C([O-])([O-])=O.[K+].[K+]>[CH3:13][S:12]([CH2:11][O:10][C:6]1[CH:5]=[C:4]([CH:9]=[CH:8][CH:7]=1)[CH2:3][NH:2][CH3:1])=[O:14] |f:4.5.6|

Inputs

Step One
Name
Quantity
592 mg
Type
reactant
Smiles
CNCC1=CC(=CC=C1)OCSC
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.34 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solids were filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give 640 mg (quant) of a yellow crystalline solid

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
CS(=O)COC=1C=C(CNC)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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